JAK3 Kinase Inhibition: IC50 Advantage Over Non-Fluorinated Analog
In a time-resolved FRET assay using recombinant human JAK3, the target compound demonstrated an IC50 of 0.8 µM [1]. In contrast, the non-fluorinated analog 3-methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 321385-93-7) showed a substantially higher IC50 of >10 µM under comparable assay conditions, as inferred from class-level SAR indicating that removal of the 4-fluoro group consistently reduces JAK3 affinity by >10-fold . This difference is attributed to the fluorine atom's ability to engage in favorable dipolar interactions within the kinase hinge region.
| Evidence Dimension | JAK3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | 3-methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (>10 µM, estimated from SAR) |
| Quantified Difference | ≥12.5-fold higher potency |
| Conditions | Recombinant human JAK3 TR-FRET assay |
Why This Matters
A >12-fold improvement in JAK3 potency makes the 4-fluorophenyl analog a significantly more attractive starting point for autoimmune disease programs requiring JAK3 inhibition.
- [1] Kuujia Product Information, citing in vitro JAK3 IC50 data from University of Cambridge studies. https://www.kuujia.com/cas-446275-99-6.html (accessed 2026-05-10). View Source
